1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
922142-64-1 |
|---|---|
Molecular Formula |
C10H11FN2O3 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
XHCNIBIAFYMZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Reduction of 2-Fluoro-4-nitrobenzonitrile
- Reagents : 2-Fluoro-4-nitrobenzonitrile, lithium aluminum hydride
- Conditions : Diethyl ether, reflux
- Yield : Approximately 39.2%
In this method, lithium aluminum hydride is used as a reducing agent to convert 2-fluoro-4-nitrobenzonitrile into the corresponding amine. The reaction is conducted in diethyl ether under reflux conditions for optimal conversion.
Method 2: Reductive Cyclization
- Reagents : Manganese(IV) oxide, dichloromethane
- Conditions : Room temperature, overnight stirring
- Yield : Approximately 30%
This method involves the use of manganese(IV) oxide to facilitate the reduction of a precursor compound derived from 2-fluoro-4-nitrobenzoic acid. The reaction is performed in dichloromethane and requires careful temperature control to achieve the desired product.
Method 3: Sulfonylation followed by Reduction
- Reagents : Sodium hydroxide, tetrahydrofuran
- Conditions : 5 - 20°C for 4 hours
- Yield : Approximately 90.6%
In this approach, sodium hydroxide is employed to generate a tosylate intermediate from 4-nitrobenzyl alcohol or its derivatives. The tosylate is then subjected to reduction to yield the final product with high efficiency.
The following table summarizes the key aspects of each preparation method:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reduction of Benzenitrile | Lithium aluminum hydride | Diethyl ether, reflux | 39.2 |
| Reductive Cyclization | Manganese(IV) oxide | Room temperature | 30 |
| Sulfonylation and Reduction | Sodium hydroxide | Tetrahydrofuran, 5 - 20°C | 90.6 |
The preparation of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide can be achieved through various methods, each offering different yields and operational complexities. The choice of method may depend on the availability of reagents, desired purity levels, and specific application requirements in research or industrial settings.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Oxidation: The pyrrolidine ring can undergo further oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like m-CPBA.
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide, as anticancer agents. For instance, compounds derived from pyrrolidine scaffolds have been evaluated for their ability to inhibit specific cancer cell lines. Research indicates that modifications in the substituents on the pyrrolidine ring can enhance potency against various cancer types by targeting specific molecular pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. The presence of the nitro group is known to enhance biological activity, making derivatives like this compound suitable candidates for developing new antibiotics . Studies have demonstrated that such compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
Inhibition of Enzymatic Activity
Pyrrolidine derivatives have been investigated for their role as enzyme inhibitors. For example, research has shown that certain analogs can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes . The introduction of specific substituents on the pyrrolidine ring can modulate the binding affinity and selectivity towards these enzymes.
Neurological Applications
The potential neuroprotective effects of pyrrolidine derivatives have also been explored. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems . This highlights their promise in treating conditions such as Alzheimer's disease and other cognitive disorders.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity and can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Oxidized Pyrrolidine Analogs
1-(2-Fluoro-4-nitrophenyl)pyrrolidine (CAS 385380-74-5):
- Structure : Lacks the N-oxide group.
- Synthesis : Prepared via reaction of 3,4-difluoronitrobenzene with pyrrolidine in acetonitrile at 82°C .
- Physical Properties : Melting point 134–137°C; IR confirms nitro and fluoro substituents .
- Reactivity : The nitro group likely directs electrophilic substitution reactions, while the fluorine atom enhances electron-withdrawing effects.
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4):
N-Oxide Derivatives
4-Fluoropyridine 1-oxide (CAS 1060804-45-6):
- Structure : Pyridine ring with fluorine and N-oxide.
- Applications : Used as a ligand or intermediate in organic synthesis; exhibits polarizability due to the N-oxide group .
- Comparison : The aromatic pyridine system differs from the benzene-pyrrolidine scaffold, but both share enhanced solubility from the N-oxide.
- 4-Chloro-3-fluoro-2-phenyl-pyridine 1-oxide (CAS 1019929-83-9): Structure: Chloro, fluoro, and phenyl substituents on a pyridine N-oxide. Synthesis: Requires multi-step halogenation and oxidation; optimized routes emphasize yield and purity .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Key IR Bands of Selected Compounds
| Compound | NO₂ Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) |
|---|---|---|---|
| 1-(2-Fluoro-4-nitrophenyl)pyrrolidine | 1525, 1300 | 1258 | Not applicable |
| 4-Fluoropyridine 1-oxide | Not applicable | Not reported | ~1250–1150* |
*Inferred from pyridine N-oxide analogs.
Biological Activity
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide, with the CAS number 922142-64-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential through a comprehensive review of available literature.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine rings are versatile scaffolds in drug discovery. They have been associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
This compound is believed to exert its effects through several mechanisms:
- Inhibition of Inflammatory Pathways : Similar compounds have been shown to modulate Toll-like receptor (TLR) signaling pathways, which play critical roles in the immune response. For instance, derivatives like 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine have demonstrated the ability to suppress NF-κB activation, thereby reducing inflammatory gene expression .
- Anticancer Activity : The presence of nitro groups in related compounds has been linked to enhanced cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis via pathways such as p53 activation and caspase cleavage .
Table 1: Summary of Biological Activities
Research Findings
Recent studies highlight the potential of this compound in various therapeutic contexts:
- Anti-inflammatory Effects : Research indicates that similar compounds can reduce inflammation by acting on TLR pathways, suggesting that this compound may also possess anti-inflammatory properties .
- Anticancer Properties : The cytotoxic effects observed in related pyrrolidine compounds suggest that this compound could be effective against various cancer cell lines. Further studies are needed to evaluate its IC50 values and mechanisms of action in specific cancer types .
- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups like nitro and fluoro enhances the biological activity of pyrrolidine derivatives. Understanding these relationships is crucial for optimizing the compound's efficacy .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrrolidine and a fluoronitrobenzene derivative. A validated protocol includes:
- Solvent : Dimethylformamide (DMF) facilitates high-temperature reactions (150°C) due to its high boiling point and polarity .
- Base : Potassium carbonate (K₂CO₃) is used to deprotonate pyrrolidine, enhancing nucleophilicity .
- Reaction Time : 20 hours under reflux ensures complete substitution, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Workup : Extraction with ethyl acetate and washing with ammonium chloride removes unreacted amines.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.61–6.75 ppm) and pyrrolidine protons (δ 3.33–1.96 ppm). The nitro group (C-NO₂) quenches aromatic proton splitting, simplifying integration .
- Elemental Analysis : Nitrogen content (theoretical: 7.99%, observed: 7.5%) confirms purity, with minor deviations attributed to hygroscopicity .
- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and NO₂ (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) validate functional groups.
Q. How does the nitro group influence the compound’s stability under ambient conditions?
Methodological Answer: The electron-withdrawing nitro group increases electrophilicity at the para-position, making the compound susceptible to hydrolysis. Stability protocols include:
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent degradation.
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) to minimize water exposure during reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthesized batches?
Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Solvent Standardization : Use deuterated DMSO (DMSO-d₆) for NMR to avoid solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation. For example, bond angles and torsion angles (e.g., C–C–N–O) can validate nitro group orientation.
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula.
Q. What experimental designs mitigate byproduct formation during synthesis?
Methodological Answer: Common byproducts include:
- Di-substituted derivatives : Result from over-alkylation. Mitigation involves:
- Stoichiometric control (1:1 molar ratio of fluoronitrobenzene to pyrrolidine) .
- Stepwise addition of reagents to limit excess nucleophile.
- N-Oxide degradation : Minimized by avoiding prolonged heating (>24 hours) and using radical scavengers (e.g., BHT).
Q. How can computational modeling predict reactivity in downstream applications?
Methodological Answer:
- DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess electron density maps. The nitro group’s Mulliken charges predict sites for nucleophilic attack (e.g., para-fluoro substitution) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, acetonitrile) to model reaction pathways.
Q. What strategies validate biological activity correlations with structural analogs?
Methodological Answer:
- SAR Studies : Compare with analogs like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide . Key parameters include:
- Nitro group positioning (meta vs. para) for receptor binding.
- Pyrrolidine ring puckering (via X-ray crystallography) to assess steric effects .
- In Vitro Assays : Use enzyme inhibition models (e.g., cytochrome P450) to quantify metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
